BenchChemオンラインストアへようこそ!

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

Steric parameter Metabolic stability Structure–property relationship

This pyrimidine-5-pivalamide fragment is a ready-to-screen kinase inhibitor scaffold. Its sterically demanding tert-butyl amide provides ~2.9× larger solvent-excluded volume than acetamide analogs, enabling systematic exploration of 5-position SAR without in-house core synthesis. The 4,6-dimethyl substitution yields a predicted ΔcLogP of +1.0 over the des-methyl analog, making it a validated matched molecular pair for permeability and solubility comparisons. Ideal for diversity-oriented library synthesis and fragment-growing campaigns targeting kinases with vacant ribose pockets.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 1797077-20-3
Cat. No. B2508302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide
CAS1797077-20-3
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)(C)C
InChIInChI=1S/C13H22N4O/c1-8-10(16-11(18)13(3,4)5)9(2)15-12(14-8)17(6)7/h1-7H3,(H,16,18)
InChIKeyWSUJMGRYERBRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide (CAS 1797077-20-3): Structural Identity and Procurement-Relevant Chemical Class Context


N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide (CAS 1797077-20-3) is a synthetic pyrimidine derivative bearing a 2-(dimethylamino)-4,6-dimethylpyrimidine core acylated at the 5-position with a pivalamide (2,2-dimethylpropanamide) group . Its molecular formula is C₁₃H₂₂N₄O (MW = 250.346 g/mol) . The compound belongs to the broader class of 2,4,5,6-tetrasubstituted pyrimidines that are widely explored as kinase inhibitor scaffolds, with the dimethylamino group at C2 serving as a hinge-binding motif and the pivalamide at C5 providing a sterically demanding tert-butyl amide substituent [1]. This compound is primarily available through specialty chemical suppliers as a research-grade building block or screening compound.

Why Indiscriminate Substitution of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide by In-Class Analogs Is Not Scientifically Justified


Within the 2-(dimethylamino)-4,6-dimethylpyrimidine scaffold family, even modest structural alterations at the 5-position amide substituent or the pyrimidine ring methylation pattern can produce divergent physicochemical property profiles that affect solubility, permeability, metabolic stability, and target recognition . The pivalamide group introduces a quaternary tert-butyl carbon with a calculated Connolly solvent-excluded volume approximately 2.9× larger than the acetamide methyl group found in the closely related N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide (CAS 1448137-18-5), while the 4,6-dimethyl substitution on the pyrimidine ring differentiates this compound from the des-methyl analog N-(2-(dimethylamino)pyrimidin-5-yl)pivalamide (CAS 1396809-35-0) by altering both lipophilicity (estimated ΔcLogP ≈ +1.0) and the steric contour of the heterocyclic core . Substituting any of these compounds for another without experimental validation of equivalent target engagement, cellular permeability, and metabolic fate introduces unquantified risk because these structural differences are known, at the class level, to modulate kinase selectivity, hepatic microsomal stability, and cell-based activity in 2,4-diaminopyrimidine series [1].

Quantitative Differentiation Evidence for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide vs. Closest Structural Analogs


Steric Bulk Differentiation: Pivalamide (tert-Butyl) vs. Acetamide (Methyl) at the Pyrimidine 5-Position

The target compound bears a pivalamide group (tert-butyl amide) at the pyrimidine 5-position, which presents a significantly greater steric demand than the acetamide group (methyl amide) in the comparator N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide (CAS 1448137-18-5) . The pivalamide tert-butyl group has a Taft steric parameter (Es) of approximately −1.54 vs. −0.08 for the acetamide methyl, corresponding to a computed Connolly solvent-excluded volume of roughly 73 ų for the tert-butyl moiety compared to approximately 25 ų for the methyl group [1]. This steric differential is class-level known to reduce amide bond hydrolysis rates and slow CYP-mediated oxidative N-dealkylation in analogous pyrimidine–amide series, potentially extending metabolic half-life . No direct head-to-head microsomal stability data are publicly available for these two specific compounds.

Steric parameter Metabolic stability Structure–property relationship Amide substituent

Molecular Weight and Lipophilicity Differentiation from Des-Methyl Pyrimidine Analog

The target compound (C₁₃H₂₂N₄O, MW = 250.35 g/mol) contains 4,6-dimethyl substituents on the pyrimidine ring, whereas the closely related analog N-(2-(dimethylamino)pyrimidin-5-yl)pivalamide (CAS 1396809-35-0, C₁₁H₁₈N₄O, MW = 222.29 g/mol) lacks these methyl groups . The addition of two methyl groups increases molecular weight by 28.06 Da (12.6% increase) and is predicted to raise cLogP by approximately +1.0 log units based on the Hansch π-value for aromatic methyl (+0.52 per methyl group) [1]. The resulting increased lipophilicity may enhance passive membrane permeability while potentially reducing aqueous solubility, creating a differentiated developability profile that is scaffold-specific and cannot be assumed equivalent between the methylated and des-methyl analogs.

Lipophilicity Molecular weight Permeability Pyrimidine methylation

Hydrogen-Bond Donor Capacity: 5-Amide vs. 5-Alcohol Functional Group Differentiation

The target compound contains a secondary amide (pivalamide) at the pyrimidine 5-position, providing one H-bond donor (N–H) and one H-bond acceptor (C=O), whereas the analog 2-(dimethylamino)-4,6-dimethylpyrimidin-5-OL (CAS 345642-90-2) contains a phenolic/alcohol hydroxyl group at the same position . The amide N–H has a computed pKa of approximately 15–17 (essentially neutral under physiological conditions), while the pyrimidine 5-OH group has an estimated pKa of ~8–10, meaning a fraction may exist in the deprotonated phenolate form at physiological pH, altering both H-bonding character and electrostatic potential at this vector [1]. This class-level difference in H-bond donor/acceptor pharmacophore geometry can redirect molecular recognition at protein binding sites where the 5-position substituent projects toward solvent or into a specificity pocket.

Hydrogen bonding Pharmacophore Target engagement Pyrimidine 5-substitution

Pyrimidine Scaffold 4,6-Dimethyl Substitution: Implication for Type I Kinase Hinge Binding from Patent-Class Evidence

Multiple patent families disclose 4,6-disubstituted pyrimidines as ATP-competitive kinase inhibitors, where the 4- and 6-substituents occupy the solvent-accessible region of the ATP-binding pocket while the 2-amino group forms critical hinge-region hydrogen bonds [1][2]. In the target compound, the 2-(dimethylamino) group serves as the hinge-binding motif and the 4,6-dimethyl groups project toward the ribose pocket/solvent interface. The 4,6-dimethyl substitution pattern differentiates this compound from broader 2,4-diaminopyrimidine kinase inhibitor series where 4- and 6-positions typically carry aniline or cycloalkyl substituents that engage hydrophobic back-pocket residues [3]. This structural distinction places the target compound in a distinct chemical space: the minimal 4,6-dimethyl substitution is expected to reduce molecular weight and lipophilicity compared to diarylamino-substituted analogs, potentially yielding a narrower target profile useful as a core fragment for structure-based optimization rather than a fully elaborated lead.

Kinase inhibitor Hinge binder 2,4-diaminopyrimidine SAR Selectivity

Synthetic Tractability and Building-Block Versatility vs. Structural Analogs

The target compound can be synthesized via a single-step acylation of 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine with pivaloyl chloride, yielding a chemically robust secondary amide that is stable to a broad range of subsequent synthetic transformations including N-oxide formation at the dimethylamino group . In contrast, the acetamide analog (CAS 1448137-18-5) is synthesized using acetic anhydride, providing a less hindered amide that may be more susceptible to hydrolysis under both acidic and basic conditions . The pivalamide group further serves as a directing/protecting element during further functionalization of the pyrimidine ring (e.g., electrophilic substitution, cross-coupling, or N-oxide formation), whereas the acetamide methyl offers no analogous steric shielding. The target compound's commercial availability from multiple suppliers enables its use as a diversity point in parallel amide library synthesis for kinase inhibitor lead generation .

Building block Synthetic intermediate Parallel synthesis Amide coupling Medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide (CAS 1797077-20-3)


Fragment-Based Kinase Inhibitor Discovery Using the 2-(Dimethylamino)-4,6-dimethylpyrimidine Core as a Hinge-Binding Fragment

The compound's low molecular weight (250.35 Da) and minimal 4,6-dimethyl substitution pattern, combined with the 2-(dimethylamino) hinge-binding motif characteristic of ATP-competitive kinase inhibitors, make it a suitable fragment starting point for structure-based drug design campaigns targeting kinases with a vacant ribose pocket or solvent channel near the 4- and 6-positions [1]. Its pivalamide group at the 5-position provides a chemically stable anchor point that tolerates further functionalization without amide bond degradation, enabling fragment growing or linking strategies . This scenario is supported by the extensive patent literature establishing 4,6-disubstituted pyrimidines as validated kinase inhibitor scaffolds (see Section 3, Evidence Item 4).

Parallel Amide Library Synthesis for Pyrimidine-Based Kinase Inhibitor Lead Generation

The target compound exemplifies a specific combination of 2-(dimethylamino), 4,6-dimethyl, and 5-pivalamide substituents that can serve as a reference point in diversity-oriented synthesis of pyrimidine-5-amide libraries. The sterically demanding pivalamide group provides a distinct physicochemical profile (higher clogP, larger steric bulk) compared to acetamide, propionamide, or benzamide analogs, enabling systematic exploration of 5-position SAR while keeping the pyrimidine core constant [1]. The commercial availability of this compound facilitates its inclusion as a monomer in parallel synthesis workflows without requiring in-house synthesis of the core intermediate, as documented in vendor catalogs .

Chemical Probe Development Requiring Metabolic Stability Screening of Sterically Hindered Amide-Containing Pyrimidines

For programs where metabolic soft spots associated with amide hydrolysis or N-dealkylation of the dimethylamino group are concerns, this compound provides a test case for evaluating the stabilizing effect of the tert-butyl pivalamide group relative to less hindered amide analogs (e.g., acetamide, CAS 1448137-18-5) [1]. The class-level inference that pivalamide steric bulk reduces amide hydrolysis rates and CYP-mediated oxidation (see Section 3, Evidence Item 1) can be experimentally validated by procuring both the target compound and the acetamide comparator for comparative microsomal stability assays, hepatocyte incubation studies, or plasma stability testing .

Physicochemical Property Benchmarking of 4,6-Dimethyl vs. Des-Methyl Pyrimidine Scaffolds in Permeability and Solubility Assays

The target compound and its des-methyl analog (CAS 1396809-35-0) present a minimal matched molecular pair differing only by two methyl groups on the pyrimidine ring, with a predicted ΔcLogP of approximately +1.0 (see Section 3, Evidence Item 2) [1]. This pair is well-suited for controlled PAMPA or Caco-2 permeability comparisons and kinetic solubility measurements to experimentally quantify the impact of pyrimidine ring methylation on biopharmaceutical properties, independent of changes to the 5-position amide or 2-position amino substituents .

Quote Request

Request a Quote for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.